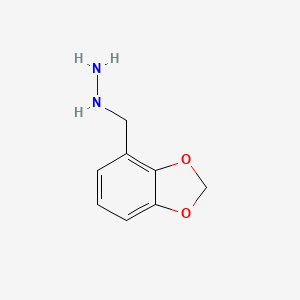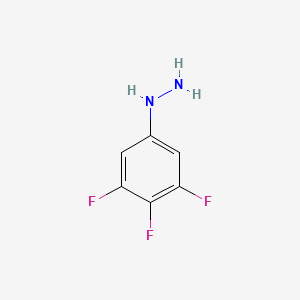
Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate
Vue d'ensemble
Description
Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate is a complex organic compound with a unique structure that includes a bromine atom, a formyl group, and an ethoxy group attached to a nicotinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromo-3-formylphenol with ethyl 2-bromo-3-ethoxynicotinate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Ethyl 6-(4-carboxy-3-formylphenoxy)-2-ethoxynicotinate.
Reduction: Ethyl 6-(4-bromo-3-hydroxyphenoxy)-2-ethoxynicotinate.
Substitution: Ethyl 6-(4-substituted-3-formylphenoxy)-2-ethoxynicotinate.
Applications De Recherche Scientifique
Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-bromo-3-formylphenoxy)propanoate
- 4-(4-bromo-3-formylphenoxy)benzonitrile
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
Ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxynicotinate is unique due to its combination of a nicotinate backbone with a bromine atom, formyl group, and ethoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
IUPAC Name |
ethyl 6-(4-bromo-3-formylphenoxy)-2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-3-22-16-13(17(21)23-4-2)6-8-15(19-16)24-12-5-7-14(18)11(9-12)10-20/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFHBBZWMZNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)OC2=CC(=C(C=C2)Br)C=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)













